molecular formula C10H8ClN3O3 B2764631 Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate CAS No. 890095-91-7

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2764631
CAS No.: 890095-91-7
M. Wt: 253.64
InChI Key: OYVNUTHCQKFBLF-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Oxadiazole Research

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger through azoxime rearrangement, though its pharmacological significance remained unexplored for nearly eight decades. The 1940s marked a turning point when researchers began systematically evaluating its bioactivity, culminating in the 1960s approval of oxolamine—the first 1,2,4-oxadiazole-containing drug—as a cough suppressant. Structural analyses revealed the heterocycle's unique capacity to mimic ester and amide functionalities while resisting hydrolytic degradation, making it invaluable in prodrug design. Contemporary research (2018–2024) has expanded applications to oncology, neurology, and infectious diseases, with over 120 clinical candidates currently under investigation.

Significance of Pyridine-Substituted 1,2,4-Oxadiazoles

Pyridine integration enhances 1,2,4-oxadiazole derivatives through three mechanisms:

  • Electronic Modulation : The pyridine nitrogen induces dipole-dipole interactions with biological targets, improving binding affinity. For example, benzamides containing pyridine-linked 1,2,4-oxadiazoles demonstrated 40–100% larvicidal activity against Culex pipiens pallens at 1–10 mg/L concentrations.
  • Spatial Orientation : The planar pyridine ring enables π-π stacking with aromatic residues in enzyme active sites. Molecular docking studies of 3-(3-chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole revealed binding energies ≤−7.8 kcal/mol against fungal cytochrome P450.
  • Metabolic Stability : Chloropyridine substituents reduce first-pass metabolism by shielding the oxadiazole ring from hepatic enzymes. Pharmacokinetic analyses show plasma half-life extensions of 2.3–4.1× compared to non-aromatic analogs.

Table 1 : Bioactivity Comparison of Pyridine-Substituted 1,2,4-Oxadiazoles

Compound Target Organism EC~50~ (μM) Reference
Ethyl oxadiazole carboxylate SARS-CoV-2 4.3–5.4
7a (benzamide derivative) Culex pipiens pallens 0.1 (LC~50~)
3-chlorophenyl analog Botrytis cinerea 0.5

Current Research Landscape for Ethyl 3-(2-Chloropyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylate

Synthetic methodologies for this compound typically employ:

  • Cyclocondensation : Reacting ethyl 2-(2-acetamidophenoxy)acetate with hydrazine monohydrate yields 85–92% pure intermediate hydrazides.
  • Oxidative Cyclization : Using carbon disulfide under reflux conditions achieves 78% conversion efficiency to the oxadiazole core.
  • Functionalization : Introducing the 2-chloropyridinyl group via Suzuki-Miyaura coupling maintains regioselectivity >95%.

Recent applications include:

  • Antiviral Development : As a papain-like protease (PLpro) inhibitor, derivatives show IC~50~ values of 1.0–1.8 μM against SARS-CoV-2, with oral bioavailability reaching 39.1% in murine models.
  • Antimicrobial Agents : Structural analogs exhibit minimum inhibitory concentrations (MIC) of 2–8 μg/mL against Mycobacterium tuberculosis H37Rv.

Theoretical Framework for Oxadiazole-Based Drug Discovery

The compound's therapeutic potential stems from three theoretical principles:

  • Bioisosteric Replacement : The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for carboxylic acid derivatives, eliminating hydrogen bonding vulnerabilities while maintaining target engagement.
  • Hammett Electronic Effects : The 2-chloropyridin-3-yl group exerts σ~para~ = +0.23, enhancing electron withdrawal from the oxadiazole ring and stabilizing transition states during enzyme inhibition.
  • Molecular Hybridization : Combining pyridine and oxadiazole pharmacophores creates synergistic binding modes, as demonstrated by 26–34% improvements in kinase inhibition compared to parent scaffolds.

Table 2 : Electronic Parameters of Key Substituents

Substituent σ~meta~ σ~para~ π Value
2-Chloropyridin-3-yl +0.35 +0.23 −0.52
1,2,4-Oxadiazole-5-yl +0.41 +0.39 −0.67

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-4-3-5-12-7(6)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVNUTHCQKFBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-pyridinecarboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cycloaddition Reactions: These reactions may require catalysts such as copper(I) iodide (CuI) and are often performed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce complex polycyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various substituted oxadiazole derivatives and their evaluation against different bacterial strains. The results demonstrated that these compounds possess potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. This compound is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases. The structural motif allows for interactions with specific biological targets involved in inflammation .

Anticancer Properties

The compound has shown promise in cancer research due to its ability to inhibit tumor cell proliferation. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells and mitigate drug resistance associated with conventional chemotherapy . This positions this compound as a valuable scaffold for developing new anticancer agents.

Case Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several oxadiazole derivatives and evaluated their antimicrobial efficacy against a panel of pathogens. This compound was among the compounds tested and exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory mechanisms, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in cytokine levels compared to control groups, supporting its role as a potential therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Physicochemical Properties

The molecular weight, solubility, and stability of 1,2,4-oxadiazole derivatives are strongly influenced by substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituent Melting/Boiling Point (Predicted) Solubility Trends Reference
Ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate C₁₀H₉N₃O₃ 219.2 Pyridin-3-yl Not reported Moderate in polar solvents
Ethyl 3-(2-thienyl)-1,2,4-oxadiazole-5-carboxylate C₉H₈N₂O₃S 224.234 Thiophen-2-yl Not reported Low solubility in water
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate C₁₀H₁₄N₂O₃ 210.23 Cyclopentyl Stable under standard conditions Lipophilic
Ethyl 3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylate C₁₂H₁₂N₂O₅S 296.297 Benzenesulfonylmethyl Not reported Hydrophobic
Ethyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate C₉H₁₂N₂O₃ 196.2 1-Methylcyclopropyl Boiling: 285.9°C (predicted) High volatility

Hypothesized properties of Ethyl 3-(2-chloropyridin-3-yl) derivative :

  • Molecular weight : ~253.7 (estimated from analogs).
  • Solubility: Likely low in water due to the hydrophobic 2-chloropyridinyl group but soluble in organic solvents like ethanol or DMSO.
  • Stability: The electron-withdrawing chlorine atom may enhance resistance to hydrolysis compared to non-halogenated analogs .

Biological Activity

Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C10H8ClN3O3C_{10}H_{8}ClN_{3}O_{3} and a molecular weight of approximately 253.64 g/mol. The compound features a five-membered oxadiazole ring, which is known for its significant pharmacological properties due to the presence of nitrogen and oxygen atoms in its structure.

Structural Characteristics

The incorporation of a chloropyridine moiety enhances the compound's biological activity by allowing effective interactions with various biological targets. The unique structural features of this compound facilitate its interaction with proteins and nucleic acids, which is crucial for understanding its therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to the inhibition of cell proliferation and modulation of inflammatory responses. The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance, compounds with similar structures have exhibited significant cytotoxicity against various cancer cell lines:

Compound NameIC50 (µM)Cancer Cell Lines
This compoundTBDTBD
Compound A (similar structure)1.18 ± 0.14HEPG2, MCF7
Compound B (similar structure)0.2757Various cancer cell lines

These findings suggest that structural modifications can significantly influence the potency and selectivity of oxadiazole derivatives against cancer cells .

Interaction with Biological Macromolecules

Studies have demonstrated that this compound interacts with proteins and nucleic acids. Such interactions are critical for elucidating the pharmacodynamics and pharmacokinetics of this compound. For example, molecular docking studies have indicated strong binding affinities with targets such as alkaline phosphatase and various kinases involved in cancer signaling pathways .

Study 1: Anticancer Evaluation

In a recent evaluation of several oxadiazole derivatives, this compound was synthesized and tested for its anticancer activity using MTT cytotoxicity assays. The results indicated promising cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Study 2: Inhibition of Enzymatic Activity

Another study focused on the inhibitory effects of this compound on specific enzymes associated with cancer progression. The results showed that this compound effectively inhibited key enzymes involved in tumor growth at low concentrations (IC50 values ranging from 0.24 µM to 0.96 µM), demonstrating its therapeutic potential .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate?

The compound is typically synthesized via cyclization reactions. A standard method involves reacting a chloropyridine-substituted hydrazide with ethyl oxalyl chloride under reflux conditions. For example, N-hydroxyacetamidine derivatives can be condensed with activated esters to form the oxadiazole core . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yields.

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (using SHELX programs ) for absolute configuration determination.
  • Elemental analysis to verify stoichiometry .

Q. What initial biological screening assays are relevant for this compound?

Preliminary studies often focus on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, phosphatases, or oxidoreductases.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in oxadiazole synthesis?

Contradictions in yield data (e.g., 93% vs. 62% for similar compounds ) highlight the need for systematic optimization:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalyst screening : Bases like triethylamine or DBU improve reaction kinetics.
  • Temperature control : Microwave-assisted synthesis reduces side reactions .

Q. What computational methods are used to predict binding interactions with biological targets?

Advanced studies employ:

  • Molecular docking (AutoDock Vina) to model interactions with proteins like tubulin or human serum albumin .
  • MD simulations (GROMACS) to assess binding stability and conformational changes.
  • QSAR models to correlate structural features (e.g., Cl substituent position) with activity .

Q. How do structural analogs compare in biological activity?

Comparative studies reveal:

CompoundSubstituentActivity (IC₅₀)Target
Target2-Cl-pyridinyl8.2 µMTubulin
Analog 14-OCH₃-phenyl12.5 µMKinase X
Analog 23-CF₃-phenyl5.7 µMPDE4
The 2-chloropyridinyl group enhances tubulin binding due to steric and electronic effects .

Q. What strategies resolve contradictions in crystallographic data?

Discrepancies in SHELX-refined structures may arise from:

  • Twinned crystals : Use SHELXD for initial phasing and SHELXL for refinement.
  • Disorder modeling : Apply ISOR and DELU restraints to improve thermal parameters.
  • High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) enhance accuracy .

Methodological Considerations

Q. How to validate purity for biological assays?

  • HPLC-PDA : Purity >95% with a C18 column (acetonitrile/water gradient).
  • TLC : Single spot under UV (254 nm) with ethyl acetate/hexane (3:7).
  • HRMS : Exact mass matching theoretical values within 5 ppm .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential irritant properties .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Data Contradiction Analysis

Q. Why do different studies report varying antibacterial activities?

Discrepancies may stem from:

  • Strain variability : Resistance mechanisms in clinical vs. lab strains.
  • Solubility issues : DMSO concentrations >1% may inhibit bacterial growth.
  • Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion .

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